Methyl 2-(4-formyl-2-nitrophenoxy)acetate
Overview
Description
“Methyl 2-(4-formyl-2-nitrophenoxy)acetate” is a chemical compound with the formula C10H9NO6 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(4-formyl-2-nitrophenoxy)acetate” is 239.18 . The exact structure is not provided in the sources.Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “Methyl 2-(4-formyl-2-nitrophenoxy)acetate” are not provided in the sources .Scientific Research Applications
Synthesis and Characterization
- Synthetic Methodologies: Research has focused on the synthesis and structural characterization of compounds similar to Methyl 2-(4-formyl-2-nitrophenoxy)acetate, demonstrating advancements in synthetic chemistry methods. For instance, the synthesis of 2-(2-nitrophenoxy) acetic acid through a three-step process using 2-nitrophenol and methyl 2-chloroacetate highlights the development of new synthetic routes with mild reaction conditions suitable for industrial application (H. Dian, 2012).
Complex Formation and Materials Science
- Metal-Organic Complexes: Studies on novel aggregations of (4-nitrophenoxy)acetic acid derivatives with dioxomolybdenum(VI) complex reveal the structural intricacies and potential for creating materials with specific properties. The coordination of Mo atom in the complex molecule was extensively characterized, showing the potential for applications in materials science and catalysis (Xiao-qiang He, 2013).
Organic Synthesis and Catalysis
- Catalytic Activities: Research into heterometallic pentanuclear [Ni4Ln] complexes derived from compounds structurally related to Methyl 2-(4-formyl-2-nitrophenoxy)acetate demonstrates their ferromagnetic interactions and potential applications in catalysis and material science. These findings contribute to the understanding of molecular magnetism and catalytic processes (Sourav Das et al., 2014).
Biorelevant Applications
- Bio-relevant Catalytic Activities: The role of ligand backbone in Schiff-base complexes of zinc(II) has been studied, showing how the nuclearity of the complexes affects their bio-relevant catalytic activities. These insights could pave the way for the development of new catalysts with applications in biology and medicine (Prateeti Chakraborty et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-formyl-2-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXXCLOWOKATMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-formyl-2-nitrophenoxy)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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